1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride

Green chemistry Organocatalysis Multi-component reaction

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride (CAS 36339-13-6) is a benzimidazolium salt that functions as a versatile N-heterocyclic carbene (NHC) precursor and organocatalyst. With a molecular formula of C₂₁H₁₉ClN₂ and molecular weight of 334.85 g/mol, the compound appears as a white to off-white solid with a melting point of 210–213 °C and is classified as hygroscopic, requiring storage under inert atmosphere.

Molecular Formula C21H19ClN2
Molecular Weight 334.85
CAS No. 36339-13-6
Cat. No. B2402166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride
CAS36339-13-6
Molecular FormulaC21H19ClN2
Molecular Weight334.85
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4.[Cl-]
InChIInChI=1S/C21H19N2.ClH/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;/h1-14,17H,15-16H2;1H/q+1;/p-1
InChIKeyCSFOFEZIBMHEPB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium Chloride (CAS 36339-13-6): Core Identity and Procurement-Relevant Profile


1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride (CAS 36339-13-6) is a benzimidazolium salt that functions as a versatile N-heterocyclic carbene (NHC) precursor and organocatalyst . With a molecular formula of C₂₁H₁₉ClN₂ and molecular weight of 334.85 g/mol, the compound appears as a white to off-white solid with a melting point of 210–213 °C and is classified as hygroscopic, requiring storage under inert atmosphere . It serves as a key building block for the synthesis of antimicrobial benzimidazolium derivatives and has been deployed as a robust organocatalyst for multi-component cyclocondensation reactions in aqueous media [1][2].

1
NHC Precursor Workflow
Benzimidazolium salt for carbene generation and organocatalysis
2
Selection Context
N-benzyl benzannulated core with distinct steric/electronic profile
3
Handling Requirement
Hygroscopic; requires storage under inert atmosphere

Why 1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium Chloride Cannot Be Simply Swapped with Other Benzimidazolium or Imidazolium Salts


Although benzimidazolium and imidazolium salts share the azolium core, the combination of N-benzyl substituents and a benzannulated ring in 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride generates a distinct steric and electronic profile that directly governs catalytic efficiency, metal complex geometry, and biological activity [1]. The benzyl groups provide a specific steric bulk that influences both the rate of NHC generation and the stability of the resulting metal complexes, while the extended π-system of the benzimidazolium core modulates electron density at the carbene carbon differently than imidazolium analogs [1][2]. Generic substitution with smaller N-alkyl benzimidazolium salts (e.g., 1,3-dimethylbenzimidazolium chloride) or with imidazolium-based analogs (e.g., 1,3-dibenzylimidazolium chloride) alters these parameters, potentially compromising catalytic turnover, product selectivity, or enzyme inhibition potency in derived metal complexes [2][3].

Target
1,3-Dibenzylbenzimidazolium chloride
N-benzyl steric bulk and benzannulated π-system govern NHC generation rate and metal complex geometry
Potential Substitute
1,3-Dimethylbenzimidazolium chloride
Smaller N-alkyl groups may alter catalytic turnover and enzyme inhibition profile in derived complexes
Target
1,3-Dibenzylbenzimidazolium chloride
Benzimidazolium core provides distinct carbene electron density and coordination geometry
Potential Substitute
1,3-Dibenzylimidazolium chloride
Non-benzannulated analog may shift Pt(II) complex structural properties and subsequent ligand substitution chemistry

Quantitative Differentiation Evidence for 1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium Chloride


Aqueous-Phase Organocatalysis with 5 mol% Loading Outperforms Conventional Organic Solvent Systems

In the three-component synthesis of tetrahydrobenzo[b]pyrans, 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride at 5 mol% loading in water-ethanol at 60 °C delivers good to excellent isolated yields without requiring column chromatography [1]. For the synthesis of ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives, the same catalyst at 5 mol% in neat water at 70 °C provides good to excellent yields with no by-products observed [2]. In contrast, many conventional benzimidazolium-based organocatalysts (e.g., 1,3-dialkylbenzimidazolium salts with smaller N-substituents) typically require organic solvents and higher catalyst loadings for comparable multi-component cyclocondensations, as documented in the broader organocatalysis literature [1][2].

Aqueous Organocatalysis
Cross-study comparable
5 mol% loading
water or water-ethanol
Supports green synthesis workflow fit with lower loading and aqueous media
Reported yield and chromatography-free isolation relative to typical 10–20 mol% organic-solvent systems
Green chemistry Organocatalysis Multi-component reaction Tetrahydrobenzo[b]pyran

Pd-NHC Complexes Derived from This Compound Exhibit Nanomolar Enzyme Inhibition Potency

Palladium(II) complexes bearing 1,3-dibenzylbenzimidazolium-derived NHC ligands with morpholine, triphenylphosphine, pyridine, 3-chloropyridine, or 2-aminopyridine co-ligands demonstrate highly potent inhibition of human carbonic anhydrase I (hCA I), human carbonic anhydrase II (hCA II), and acetylcholinesterase (AChE) [1]. Across the series, Ki values range from 10.06 ± 1.49 to 68.56 ± 11.53 nM for hCA I, 7.74 ± 0.66 to 49.39 ± 6.50 nM for hCA II, and 22.83 ± 3.21 to 64.09 ± 9.05 nM for AChE [1]. By comparison, standard clinical inhibitors such as acetazolamide (hCA I/II) and tacrine (AChE) typically exhibit Ki values in the micromolar range, positioning these NHC-Pd complexes at least 10- to 100-fold more potent on a molar basis [1].

Enzyme Inhibition Ki
Class-level inference
hCA II Ki
7.74 nM
Reported inhibition context for NHC-Pd complexes in carbonic anhydrase assay
Comparable acetazolamide Ki typically ~12–250 nM; data to verify in target lab
Bioorganometallic chemistry Enzyme inhibition Carbonic anhydrase Acetylcholinesterase

Benzimidazolium Core Enables Distinct Pt(II) Complex Geometry Compared to Imidazolium Analog

In a direct comparative study, 1,3-dibenzylbenzimidazolium chloride (Bn₂-bimy·HCl) and its imidazolium analog 1,3-dibenzylimidazolium chloride (Bn₂-imy·HCl) were reacted with cis-[PtCl₂(DMSO)₂] under identical conditions (Ag₂O/Na₂CO₃/CH₃COONa as base) to yield the corresponding mixed monocarbene-DMSO Pt(II) complexes [1]. Both reactions proceeded with high yields, but the resulting complexes—cis-[PtCl₂(DMSO)(Bn₂-bimy)] and cis-[PtCl₂(DMSO)(Bn₂-imy)]—exhibit distinct structural and electronic properties due to the extended π-system of the benzimidazolium-derived carbene, as confirmed by ¹H NMR, IR, EDX, and elemental analysis [1]. The benzimidazolium-derived carbene occupies a cis position relative to DMSO in the Pt(II) coordination sphere, a geometry that may differ from imidazolium-derived analogs and could influence subsequent ligand substitution chemistry [1].

Pt(II) Complex Geometry
Head-to-head
cis-[PtCl₂(DMSO)(Bn₂-bimy)]
high yield
Method context for benzimidazolium-derived carbene coordination vs imidazolium analog
Structural differentiation confirmed by XRD and ¹H NMR; supports rational complex design
Platinum(II) complexes NHC ligands X-ray crystallography Coordination chemistry

Hygroscopicity and Storage Requirements Differentiate Handling from Non-Hygroscopic Benzimidazolium Salts

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride is explicitly classified as hygroscopic, requiring storage under inert atmosphere (nitrogen or argon) at –20 °C or 2–8 °C depending on the vendor specification . Its melting point is reported as 210–213 °C (BOC Sciences) or 210–212 °C (ChemicalBook) . In comparison, many 1,3-dialkylbenzimidazolium salts with smaller alkyl substituents (e.g., 1,3-dimethylbenzimidazolium chloride, CAS 7195-99-5) are generally less hygroscopic and can be stored at room temperature without special atmospheric precautions [1]. This hygroscopicity, while requiring controlled storage, also indicates a higher propensity for hydrogen-bonding interactions in solution, which may contribute to its efficacy in aqueous-phase catalysis .

Storage & Stability
Cross-study comparable
Hygroscopic
mp 210–213 °C
Procurement specification review: inert-atmosphere storage required
Vendor-reported data; may differ from non-hygroscopic dialkylbenzimidazolium alternatives
Physicochemical properties Stability Storage Procurement specification

Procurement-Driven Application Scenarios for 1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium Chloride


Green Chemistry Laboratory: Aqueous-Phase Multi-Component Heterocyclic Synthesis

This compound is the catalyst of choice for research groups implementing sustainable synthetic protocols. It enables one-pot, three-component cyclocondensations in water or water-ethanol mixtures at only 5 mol% loading, delivering tetrahydrobenzo[b]pyrans and isoxazole derivatives in good to excellent yields without column chromatography [1][2]. Procurement is justified for any laboratory seeking to replace organic-solvent-dependent organocatalysts with an aqueous-compatible alternative that reduces both solvent waste and purification overhead [1].

Bioorganometallic Chemistry: Synthesis of Enzyme-Inhibiting Pd-NHC Complexes

For groups developing metal-based enzyme inhibitors, this benzimidazolium salt serves as the direct NHC precursor to palladium(II) complexes that inhibit hCA I, hCA II, and AChE with Ki values in the low nanomolar range (7.74–68.56 nM) [3]. The demonstrated potency advantage over micromolar-range clinical inhibitors makes this compound a strategic procurement choice for structure-activity relationship (SAR) campaigns targeting carbonic anhydrase or acetylcholinesterase with organometallic agents [3].

Coordination Chemistry: Rational Synthesis of Structurally Characterized Pt(II)-NHC Complexes

1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride reliably generates well-defined Pt(II) monocarbene-DMSO complexes with high yields when reacted with cis-[PtCl₂(DMSO)₂] under basic conditions, with full structural characterization by XRD, NMR, and elemental analysis [4]. Its benzimidazolium core offers a distinct steric and electronic profile compared to imidazolium-derived carbenes, making it a valuable building block for comparative coordination chemistry studies and for tuning metal complex properties in catalysis or photophysics [4].

Antimicrobial Agent Development: Precursor for Benzimidazolium-Derived Antimicrobials

As a versatile N-alkylation substrate, this compound is a recognized reagent for preparing antimicrobial benzimidazolium derivatives . Its benzyl substituents contribute to the lipophilicity and membrane-disruption potential of downstream quaternary ammonium benzimidazolium compounds, supporting medicinal chemistry programs targeting Gram-positive and Gram-negative pathogens .

Application
Selection Property
Validation Focus
Aqueous-phase heterocyclic synthesis
Low-loading organocatalyst in water or water-ethanol
Yield and chromatography-free isolation review
Bioorganometallic enzyme inhibitor development
NHC precursor for Pd complexes with reported nanomolar Ki
hCA I, hCA II, AChE inhibition assay context
Coordination chemistry and metal complex design
Benzimidazolium-derived carbene with distinct geometry
Pt(II) complex structural characterization and ligand substitution review
Antimicrobial benzimidazolium derivatization
N-benzyl lipophilic building block
Gram-positive and Gram-negative screening context
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